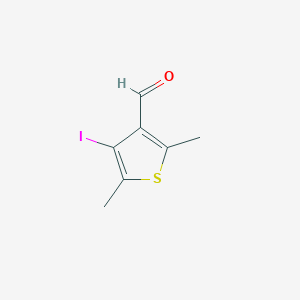

4-Iodo-2,5-dimethylthiophene-3-carbaldehyde

Description

Properties

IUPAC Name |

4-iodo-2,5-dimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IOS/c1-4-6(3-9)7(8)5(2)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZMWQSVSOCZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Iodo-2,5-dimethylthiophene-3-carbaldehyde, often involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs catalytic processes to ensure high yields and purity. For example, the use of bis(alkoxo)palladium complexes enables efficient direct C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide a variety of substituted thiophenes .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,5-dimethylthiophene-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Halogen exchange or introduction of other functional groups at the iodine position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Common Synthesis Methods

- Gewald Reaction : This method involves the reaction of α-cyano esters with thioketones.

- Paal-Knorr Synthesis : This approach synthesizes thiophenes from 1,4-dicarbonyl compounds.

- Fiesselmann Synthesis : A method that utilizes α-halo ketones to produce thiophenes.

These synthetic routes allow for control over yield and purity, critical for research applications .

Pharmaceutical Intermediates

4-Iodo-2,5-dimethylthiophene-3-carbaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and antihypertensive properties. The compound's reactive functional groups facilitate the development of novel drugs targeting specific biological pathways .

Organic Electronics

The compound's structure allows it to exhibit interesting electrical and optical properties due to the presence of the electron-withdrawing iodine atom. This makes it suitable for applications in organic electronics, including:

- Organic Field-Effect Transistors (OFETs)

- Organic Light-Emitting Diodes (OLEDs)

Research has shown that compounds with similar structures can enhance device performance by improving charge transport properties .

Micellar Catalysis

Recent studies have demonstrated the use of micellar conditions to facilitate the direct arylation of thiophenes, including this compound. This method allows for high reactivity at lower temperatures and can lead to the formation of new thiophene-based fluorescent materials . The micellar medium enhances reaction efficiency and selectivity, making it a promising area for further exploration.

Case Study 1: Development of Antihypertensive Agents

In a study exploring new antihypertensive agents derived from thiophene compounds, researchers synthesized derivatives of this compound. These derivatives showed promising activity in modulating blood pressure through interaction with specific receptors involved in vascular regulation .

Case Study 2: Organic Photovoltaic Materials

Another research effort focused on developing organic photovoltaic materials using derivatives of this compound. The study found that incorporating this compound into polymer matrices improved charge mobility and overall device efficiency compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-Iodo-2,5-dimethylthiophene-3-carbaldehyde involves its interaction with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Key Structural and Functional Differences

The reactivity and applications of 4-Iodo-2,5-dimethylthiophene-3-carbaldehyde are best understood through comparison with analogous thiophene-based compounds (Figure 1):

4-Iodo-3-thiophenecarbaldehyde (CAS 18799-84-3): Lacks methyl groups, with iodine at position 4 and carbaldehyde at position 2.

3-Iodo-4,5-dimethylthiophene-2-carbaldehyde : Features iodine at position 3, methyl groups at positions 4 and 5, and carbaldehyde at position 3.

Table 1: Comparative Analysis of Thiophene Derivatives

Reactivity and Electronic Effects

Substituent Positioning :

- The carbaldehyde group at position 3 (vs. 2) in this compound directs nucleophilic attacks to adjacent positions, while methyl groups at 2 and 5 hinder sterically demanding reactions.

- In 3-Iodo-4,5-dimethylthiophene-2-carbaldehyde, the iodine at position 3 alters the electron density distribution, making the carbaldehyde at position 2 less reactive toward nucleophiles compared to its positional isomer.

- Steric vs. Electronic Modulation: Methyl groups in this compound reduce aggregation in solution, enhancing solubility in non-polar matrices . The absence of methyl groups in 4-Iodo-3-thiophenecarbaldehyde increases its reactivity in electrophilic substitution but reduces stability under acidic conditions.

Research Findings and Methodological Insights

- Detection Sensitivity : The calibration linearity (r² = 0.999) achieved with this compound in disinfectant analysis underscores its reliability for trace-level quantification .

- Synthetic Versatility : Thiophene derivatives with iodine and carbaldehyde groups are pivotal in constructing heterocyclic frameworks for optoelectronic materials, though substituent positioning dictates their efficacy .

Biological Activity

4-Iodo-2,5-dimethylthiophene-3-carbaldehyde is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of iodine, along with the thiophene ring and aldehyde functional group, suggests that this compound may exhibit significant reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight: 232.12 g/mol

- Functional Groups: Iodine atom, thiophene ring, aldehyde group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can participate in nucleophilic addition reactions, while the iodine atom may enhance the compound's reactivity through halogen bonding interactions. These interactions can modulate enzyme activities or receptor functions.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Anticancer Activity:

- Antimicrobial Properties:

- Anti-inflammatory Effects:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various thiophene derivatives, including iodinated variants like this compound, significant cytotoxicity was observed against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of thiophene-based compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with an iodine substituent demonstrated enhanced antibacterial properties compared to their non-halogenated counterparts .

Q & A

Q. What are the key considerations for synthesizing 4-Iodo-2,5-dimethylthiophene-3-carbaldehyde, and how can its purity be optimized?

- Methodological Answer : Synthesis typically involves halogenation (iodination) of a pre-functionalized thiophene core. A common approach is to use Vilsmeier-Haack formylation followed by iodination via electrophilic substitution. Critical parameters include:

- Temperature control (0–5°C during iodination to avoid side reactions).

- Catalyst selection (e.g., N-iodosuccinimide with Lewis acids like BF₃·Et₂O for regioselectivity).

- Purification : Column chromatography with hexane/ethyl acetate (8:2) or recrystallization from ethanol/water mixtures improves purity. Confirm purity via TLC (Rf ~0.5 in hexane/EtOAc) and HPLC (≥95% purity threshold) .

Q. How should researchers interpret NMR and IR spectral data to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for methyl groups (δ 2.3–2.5 ppm, singlet) and aldehyde proton (δ 9.8–10.2 ppm, singlet). Thiophene ring protons appear as a singlet (δ 7.1–7.3 ppm) due to symmetry.

- ¹³C NMR : Key peaks include aldehyde carbon (δ ~190 ppm), iodinated aromatic carbons (δ ~95–100 ppm), and methyl carbons (δ ~20 ppm).

- IR : Strong C=O stretch (~1680 cm⁻¹) and C-I stretch (~500 cm⁻¹). Compare with reference data for analogous thiophene aldehydes .

Q. What are the standard protocols for characterizing thermal stability and solubility of this compound?

- Methodological Answer :

- Thermal Stability : Use differential scanning calorimetry (DSC) or melting point analysis (expected m.p. 150–160°C based on methyl/iodo substitution).

- Solubility : Test in DMSO, DMF, THF, and chloroform. Polar aprotic solvents (e.g., DMSO) typically dissolve >50 mg/mL at 25°C. Document solubility gradients to guide reaction solvent selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. CHCl₃) and analyze via X-ray diffraction.

- Impurity profiles : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., dehalogenated species).

- Stereoelectronic effects : Substituent electronic contributions (e.g., methyl vs. iodo groups) alter spectral baselines. Compare computational (DFT) predictions with experimental data .

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using the iodo substituent in this compound?

- Methodological Answer :

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/H₂O (3:1) at 80°C.

- Substrate scope : Prioritize electron-deficient aryl boronic acids to enhance coupling efficiency (yields >75%).

- Troubleshooting : If coupling fails, confirm iodide reactivity via competition experiments with bromo/thiophene analogs. Monitor via GC-MS or ¹H NMR .

Q. How to design a derivative library for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Core modifications : Replace the aldehyde with amides or esters to modulate electrophilicity.

- Substituent variation : Introduce halogens (Br, Cl) or electron-donating groups (OMe) at the 2- and 5-positions.

- Assay selection : Use fluorescence-based assays (e.g., CFTR chloride channel modulation, as seen in thiophene dihydropyridines) or enzyme inhibition studies (e.g., kinase panels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.